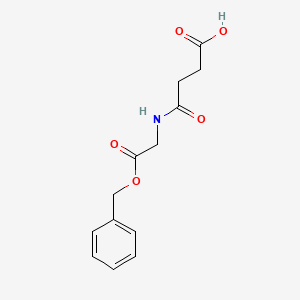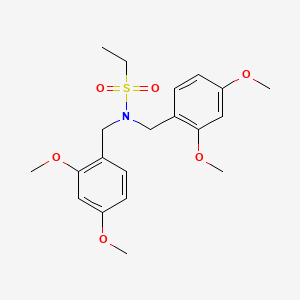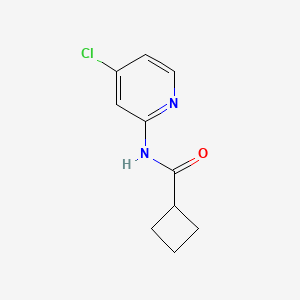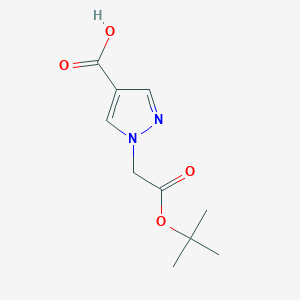
tert-Butyl 2-aminoethyl2-hydroxyethylcarbamate
Descripción general
Descripción
“tert-Butyl 2-aminoethyl2-hydroxyethylcarbamate” is a chemical compound that belongs to the class of carbamates. It has a molecular formula of C9H20N2O3 . This compound is also known as "tert-butyl 2- {2- [2- (2-aminoethoxy)ethoxy]ethoxy}ethylcarbamate" .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C9H20N2O3 . The average mass of this compound is 204.267 Da .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .Aplicaciones Científicas De Investigación
Enzymatic Kinetic Resolution
Tert-butyl 2-aminoethyl2-hydroxyethylcarbamate has been studied for its enzymatic kinetic resolution. Piovan et al. (2011) investigated this process using lipase-catalyzed transesterification reactions, leading to the synthesis of optically pure enantiomers with excellent enantioselectivity. This study highlights the compound's utility in creating chiral organoselenanes and organotelluranes (Piovan, Pasquini, & Andrade, 2011).
Synthesis of Organic Compounds
In another application, the compound was used in the synthesis of 2-(2-((6-chlorohexyl)oxy) ethoxy) ethanamine, demonstrating its role in protecting amino groups and aiding in complex organic syntheses (Zhong-Qian Wu, 2011).
Molecular Structure Studies
Research by Howie et al. (2011) focused on the molecular structures of this compound derivatives, revealing their layered structures created from hydrogen-bond interactions. This study contributes to understanding the fundamental intermolecular connectivity of these compounds (Howie et al., 2011).
Utility in Organic Synthesis
The compound has also been recognized for its utility in organic synthesis. Harris and Wilson (1983) synthesized tert-butyl aminocarbonate, a novel compound from this compound, showing its ability to acylate amines rapidly in both organic and aqueous solutions (Harris & Wilson, 1983).
Use in NMR and Medicinal Chemistry
Tressler and Zondlo (2014) synthesized perfluoro-tert-butyl 4-hydroxyproline derivatives from this compound. These amino acids were used in peptides for 19F NMR, indicating potential applications in probes and medicinal chemistry (Tressler & Zondlo, 2014).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-(2-aminoethyl)-N-(2-hydroxyethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(13)11(5-4-10)6-7-12/h12H,4-7,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRQZMNSOFBORF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCN)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801177022 | |
| Record name | 1,1-Dimethylethyl N-(2-aminoethyl)-N-(2-hydroxyethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801177022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364056-56-4 | |
| Record name | 1,1-Dimethylethyl N-(2-aminoethyl)-N-(2-hydroxyethyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=364056-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-(2-aminoethyl)-N-(2-hydroxyethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801177022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1405071.png)




![4-[4-(3-Fluorophenyl)-pyrazol-1-yl]-piperidine](/img/structure/B1405079.png)

![N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-N-methylamine](/img/structure/B1405081.png)


![Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-ol](/img/structure/B1405088.png)



